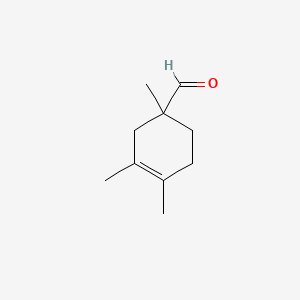

1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde

描述

属性

IUPAC Name |

1,3,4-trimethylcyclohex-3-ene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8-4-5-10(3,7-11)6-9(8)2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPUQZZCHCEJEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1)(C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880914 | |

| Record name | 3-cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40702-26-9 | |

| Record name | 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040702269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde (CAS No. 40702-26-9), a substituted cyclic aldehyde. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It consolidates available data on its identity, physicochemical characteristics, spectral information, and safety considerations. Furthermore, this guide outlines a plausible synthetic route based on established chemical principles, discusses its expected chemical reactivity, and explores potential applications. Due to the limited availability of detailed experimental data in peer-reviewed literature for this specific molecule, this guide synthesizes information from spectral databases, chemical supplier information, and analogous chemical structures to provide a robust and practical resource.

Introduction

1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde is an organic compound characterized by a cyclohexene ring substituted with three methyl groups and a carboxaldehyde functional group. The presence of both an aldehyde and a tetrasubstituted alkene within a cyclic framework suggests a rich and varied chemical reactivity, making it a molecule of interest for synthetic chemists. Its structural similarity to other fragrance and flavor compounds, such as cyclocitral, also points towards potential applications in the sensory sciences. This guide aims to provide a detailed technical resource on this compound, addressing its core chemical properties and providing expert insights into its synthesis and reactivity.

Chemical Identity and Physicochemical Properties

The fundamental identification and key physical properties of 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde are summarized below. It is important to note that some of the physical properties are estimated values due to a lack of comprehensive experimental data in the public domain.

| Property | Value | Source(s) |

| IUPAC Name | 1,3,4-trimethylcyclohex-3-ene-1-carbaldehyde | [PubChem][1] |

| Synonyms | 1,3,4-Trimethyl-3-cyclohexenyl-1-carboxaldehyde, 3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl- | [NIST][2], [PubChem][1] |

| CAS Number | 40702-26-9 | [NIST][2] |

| Molecular Formula | C₁₀H₁₆O | [PubChem][1] |

| Molecular Weight | 152.23 g/mol | [PubChem][1] |

| Boiling Point | 200.80 °C (estimated) at 760 mmHg | [The Good Scents Company][3] |

| Flash Point | 151.00 °F (66.00 °C) (estimated) | [The Good Scents Company][3] |

| Water Solubility | 86.14 mg/L at 25 °C (estimated) | [The Good Scents Company][3] |

| logP (o/w) | 2.758 (estimated) | [The Good Scents Company][3] |

Spectral Data and Characterization

Spectroscopic analysis is critical for the unambiguous identification and characterization of chemical compounds. Below is a summary of available and expected spectral data for 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound. The fragmentation pattern is consistent with its structure, showing characteristic losses of small neutral molecules and radical fragments.

-

Key Fragments (m/z): 123, 109, 81, 67, 41[1]. The fragmentation can be rationalized by initial loss of the formyl group (CHO) or subsequent ring fragmentation.

Caption: Proposed Diels-Alder synthesis route.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on known Diels-Alder reactions for similar compounds. Optimization of temperature, pressure, and catalyst (if any) would be necessary.

-

Reaction Setup: A high-pressure reaction vessel (autoclave) is charged with 2,3-dimethyl-1,3-butadiene and a slight molar excess of tiglaldehyde. A polymerization inhibitor, such as hydroquinone, may be added.

-

Reaction Conditions: The vessel is sealed and heated to a temperature typically in the range of 100-150 °C. The reaction is allowed to proceed for several hours under elevated pressure.

-

Work-up: After cooling, the reaction mixture is transferred from the vessel. Unreacted starting materials and low-boiling byproducts are removed by distillation at atmospheric pressure.

-

Purification: The crude product is then purified by vacuum distillation to yield 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde.

Chemical Reactivity and Potential Transformations

The chemical reactivity of 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde is governed by the aldehyde functional group and the carbon-carbon double bond.

Reactions of the Aldehyde Group

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using common oxidizing agents such as potassium permanganate or Jones reagent.

-

Reduction: Reduction of the aldehyde can yield the primary alcohol. Selective reduction of the aldehyde without affecting the double bond can be achieved using reagents like sodium borohydride.

-

Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard reagents, organolithiums) to form secondary alcohols. It can also undergo Wittig reactions to form substituted alkenes.

Reactions of the Alkene Group

-

Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation, typically using a palladium or platinum catalyst. This would result in the formation of 1,3,4-trimethylcyclohexanecarboxaldehyde.

-

Halogenation: The alkene can react with halogens (e.g., Br₂) in an electrophilic addition reaction.

-

Epoxidation: The double bond can be converted to an epoxide using a peroxy acid such as m-CPBA.

Caption: Key chemical transformations.

Applications and Industrial Relevance

While specific, large-scale industrial applications for 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde are not well-documented, its structure suggests potential utility in several areas:

-

Fragrance and Flavor Intermediate: Many substituted cyclohexene carboxaldehydes are valued for their unique scent profiles. This compound could serve as a precursor for the synthesis of novel aroma chemicals. However, some sources suggest it is not for direct use in fragrance applications. [3]* Pharmaceutical and Agrochemical Synthesis: The functionalized cyclohexene ring is a common scaffold in a variety of biologically active molecules. This compound could be a valuable building block in the synthesis of new pharmaceuticals or agrochemicals.

-

Polymer and Resin Chemistry: Aldehydes and cyclic alkenes can be used in the production of specialty polymers and resins.

Safety and Handling

Based on available data, 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde is classified as a skin sensitizer. [1]Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

GHS Classification: Skin Sensitization, Category 1B. [1]* Hazard Statements: H317: May cause an allergic skin reaction. [1]* Precautionary Statements: P261, P272, P280, P302+P352, P321, P333+P317, P362+P364, P501. [1]

Conclusion

1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde is a compound with interesting synthetic potential stemming from its bifunctional nature. While detailed experimental data is somewhat limited in the public record, this guide provides a solid foundation for its properties, a plausible synthetic approach, and an overview of its expected reactivity. For researchers and scientists, this molecule represents an opportunity for exploration in the fields of synthetic methodology, materials science, and the development of new fragrance and bioactive compounds. Further research to fully characterize this compound and explore its applications is warranted.

References

-

PubChem. (n.d.). 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (1R)-1,3,4-trimethylcyclohex-3-ene-1-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). Use of a novel cyclic carbaldehyde as an aromatic material.

-

Organic Syntheses. (n.d.). PREPARATION AND DIELS–ALDER REACTION OF A HIGHLY NUCLEOPHILIC DIENE. Retrieved from [Link]

-

NIST. (n.d.). 3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Jasim A. Abdullah, Omar Th. Ali, & Yaser S. Al-Jawharji. (2008). Synthesis of some cyclohexene derivatives by Diels-Alder reaction. ResearchGate. Retrieved from [Link]

-

The Chemistry Behind Flavors and Fragrances. (n.d.). Using 3-Cyclohexene-1-carboxaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). Process for the production of 3-cyclohexene-1-carboxaldehyde.

-

Chad's Prep. (2018, September 20). 20.4 Reaction with Organometallic Reagents. YouTube. Retrieved from [Link]

-

NIST. (n.d.). 3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). 1,3-oxathiane compounds and their use in flavor and fragrance compositions.

-

Rawal, V. H., & Kozmin, S. A. (1998). Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of Highly Substituted Dienes and Dienophiles. The Journal of Organic Chemistry, 63(21), 7543–7547. Retrieved from [Link]

-

LibreTexts. (2021, August 11). 12.6 Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

CrashCourse. (2021, May 26). Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28. YouTube. Retrieved from [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Jasim A. Abdullah, Omar Th. Ali, & Yaser S. Al-Jawharji. (2008). Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction. ResearchGate. Retrieved from [Link]

-

Ashby, E. C. (1969). Organometallic Reagents in Organic Synthesis. Georgia Institute of Technology. Retrieved from [Link]

Sources

1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde CAS number 40702-26-9

An In-depth Technical Guide to 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde (CAS: 40702-26-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde, registered under CAS number 40702-26-9, is a carbocyclic aldehyde featuring a tetrasubstituted cyclohexene core.[1] With the molecular formula C₁₀H₁₆O, this compound presents a unique structural motif combining a reactive aldehyde functional group with a sterically hindered alkene within a non-planar aliphatic ring.[2] While commercially recognized in the fragrance industry for its characteristic green and citrus notes, its true potential lies in its utility as a versatile building block for synthetic chemistry.

The presence of multiple chiral centers and orthogonal reactive sites—the aldehyde and the double bond—makes it a valuable scaffold for generating molecular complexity. For researchers in drug discovery, the C(sp³)-rich aliphatic nature of this molecule is particularly relevant. There is a growing impetus in medicinal chemistry to move away from flat, aromatic-heavy compound libraries towards more three-dimensional structures, which are often associated with improved pharmacological properties and a higher likelihood of clinical success.[3][4] This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and potential applications as a foundational scaffold in modern chemical research.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is foundational to its application. The key physicochemical and spectroscopic data for 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde are summarized below.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 40702-26-9 | [1] |

| Molecular Formula | C₁₀H₁₆O | [2] |

| Molecular Weight | 152.23 g/mol | [1] |

| IUPAC Name | 1,3,4-trimethylcyclohex-3-ene-1-carbaldehyde | [1] |

| Boiling Point | 64-67 °C (at 5 Torr) | [ChemicalBook] |

| Density | 0.9325 g/cm³ (Predicted) | [ChemicalBook] |

| LogP (o/w) | 2.758 (Estimated) | [The Good Scents Company] |

Spectroscopic Characterization

Spectroscopic analysis validates the structure and purity of the compound. The following data are based on reference spectra from the NIST Chemistry WebBook and predictive analysis based on analogous structures.[5][6]

1.2.1. Mass Spectrometry (Electron Ionization) The mass spectrum provides critical information on the molecular weight and fragmentation patterns. The spectrum for this compound shows a molecular ion peak (M⁺) at m/z = 152, confirming its molecular weight.[6] Key fragments would be expected from the loss of the formyl group (-CHO, 29 Da) leading to a peak at m/z = 123, and subsequent retro-Diels-Alder fragmentation of the cyclohexene ring.

1.2.2. Infrared (IR) Spectroscopy The IR spectrum reveals the presence of key functional groups. The gas-phase spectrum shows characteristic absorption bands:[5]

-

~2950-2850 cm⁻¹: Strong C-H stretching vibrations from the methyl and methylene groups.

-

~2720 cm⁻¹: A distinct, though weaker, C-H stretch characteristic of the aldehyde proton (Fermi resonance).

-

~1725 cm⁻¹: A strong, sharp absorption band corresponding to the C=O stretching of the aldehyde.

-

~1670 cm⁻¹: A weaker C=C stretching band for the tetrasubstituted alkene within the ring.

1.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted) While a published, high-resolution spectrum for this specific isomer is not readily available, a predictive analysis based on its structure and data from similar compounds like 3-cyclohexene-1-carboxaldehyde allows for an accurate estimation of its ¹H and ¹³C NMR spectra.[7]

-

¹H NMR:

-

δ ~9.5-9.7 ppm: A singlet corresponding to the aldehydic proton (-CHO).

-

δ ~1.6-2.5 ppm: A complex series of multiplets for the six methylene protons (CH₂) on the cyclohexene ring.

-

δ ~1.6-1.7 ppm: Two singlets for the two vinylic methyl groups (C=C-CH₃).

-

δ ~1.1-1.2 ppm: A singlet for the tertiary methyl group attached to the C1 position.

-

-

¹³C NMR:

-

δ ~204-206 ppm: The aldehyde carbonyl carbon.

-

δ ~120-135 ppm: Two quaternary carbons of the C=C double bond.

-

δ ~45-50 ppm: The quaternary C1 carbon bearing the aldehyde and methyl group.

-

δ ~20-40 ppm: Signals for the three methylene carbons in the ring.

-

δ ~15-25 ppm: Signals for the three methyl group carbons.

-

Synthesis and Mechanistic Considerations

The most efficient and atom-economical route to 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde is the Diels-Alder reaction , a cornerstone of modern organic synthesis.[8] This [4+2] cycloaddition provides a concerted, stereospecific pathway to construct the six-membered ring in a single step.

Synthetic Strategy: [4+2] Cycloaddition

The synthesis involves the reaction between a conjugated diene and a substituted alkene (the dienophile). For the target molecule, the logical precursors are:

-

Diene: 2,3-Dimethyl-1,3-butadiene

-

Dienophile: Methacrolein (2-methyl-2-propenal)

This choice of reactants directly installs the required methyl groups at the C1, C3, and C4 positions of the resulting cyclohexene ring. The reaction is typically promoted by thermal conditions, although Lewis acid catalysis can be employed to increase the reaction rate and selectivity.

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Diels-Alder reactions involving volatile aldehydes and dienes.[9][10]

Materials & Equipment:

-

2,3-Dimethyl-1,3-butadiene

-

Methacrolein (inhibitor should be removed prior to use)

-

Hydroquinone (polymerization inhibitor)

-

High-pressure reaction vessel or thick-walled sealed tube

-

Heating mantle with temperature control and magnetic stirrer

-

Distillation apparatus for vacuum fractional distillation

Procedure:

-

Reactant Preparation: To a high-pressure reaction vessel, add 2,3-dimethyl-1,3-butadiene (1.0 eq), methacrolein (1.1 eq), and a catalytic amount of hydroquinone (~0.1 mol%) to prevent polymerization.

-

Causality: A slight excess of the dienophile is used to ensure complete consumption of the diene. Hydroquinone is essential because the high temperatures required can induce radical polymerization of the reactants.

-

-

Reaction Setup: Seal the vessel securely. If using a sealed tube, it must be properly flame-sealed after flash-freezing the contents in liquid nitrogen to prevent pressure buildup from trapped air.

-

Causality: The reactants are volatile with low boiling points. A sealed system is mandatory to contain them at the required reaction temperature and prevent their evaporation.

-

-

Thermal Cycloaddition: Place the vessel in a heating mantle and heat to 160-180 °C with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by taking aliquots (after cooling) and analyzing via GC-MS.

-

Causality: Thermal energy is required to overcome the activation energy of the concerted cycloaddition. Stirring ensures homogeneity and efficient heat transfer.

-

-

Workup: After the reaction is complete, cool the vessel to room temperature slowly and behind a blast shield. Carefully open the vessel in a well-ventilated fume hood.

-

Purification: Transfer the crude reaction mixture to a round-bottom flask. Purify the product by fractional distillation under reduced pressure. The target compound is collected based on its boiling point (64-67 °C at 5 Torr).

-

Causality: Vacuum distillation is necessary because the product may be sensitive to decomposition or side reactions at its atmospheric boiling point. Fractional distillation effectively separates the product from unreacted starting materials and any high-boiling polymeric byproducts.

-

Chemical Reactivity and Potential Applications in Drug Discovery

The synthetic utility of 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde stems from its two distinct reactive handles: the aldehyde and the trisubstituted alkene. These sites allow for a diverse range of subsequent chemical transformations, making it an excellent starting point for building libraries of C(sp³)-rich molecules for screening.

Caption: Potential synthetic transformations of the core molecule.

Aldehyde Moiety Transformations

The aldehyde group is a versatile precursor for numerous other functionalities:

-

Oxidation: Can be easily oxidized to the corresponding carboxylic acid, which serves as a handle for amide bond formation, a critical linkage in many pharmaceuticals.

-

Reduction: Selective reduction with agents like sodium borohydride yields the primary alcohol, a useful intermediate for ether or ester synthesis.

-

Reductive Amination: A one-pot reaction with a primary or secondary amine followed by a reducing agent (e.g., sodium triacetoxyborohydride) provides direct access to a wide array of secondary and tertiary amines, introducing basic centers that can improve solubility and target engagement.

-

Carbonyl Olefination: Wittig or Horner-Wadsworth-Emmons reactions can convert the aldehyde into an alkene, enabling carbon chain extension and the introduction of further complexity.

Alkene Moiety Transformations

The trisubstituted double bond can be functionalized to introduce stereocenters and polar groups:

-

Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) reduces the double bond to yield the fully saturated 1,3,4-trimethylcyclohexanecarboxaldehyde, allowing exploration of the saturated chemical space.

-

Epoxidation: Treatment with peroxy acids like m-CPBA forms an epoxide. This strained three-membered ring is an excellent electrophile for ring-opening reactions with various nucleophiles (e.g., amines, azides, thiols), leading to trans-1,2-difunctionalized products.

-

Dihydroxylation: Syn- or anti-dihydroxylation can install two hydroxyl groups across the double bond, significantly increasing polarity and providing handles for further derivatization.

These transformations enable the systematic modification of the core scaffold, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program. The resulting library of diverse, C(sp³)-rich compounds is well-suited for screening against a wide range of biological targets.

Safety and Handling

As a laboratory chemical, 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde requires careful handling to minimize exposure and risk.

Hazard Identification:

-

GHS Classification: Skin Sensitization, Category 1B.[1]

-

Hazard Statement H317: May cause an allergic skin reaction.[1]

Self-Validating Handling Protocol:

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Discard and replace gloves immediately if contamination occurs. Avoid all skin contact.

-

Body Protection: Wear a standard laboratory coat.

-

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

-

NIST. (n.d.). 3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38621, 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde. PubChem. Retrieved from [Link]

-

University of California, Davis. (n.d.). The Diels-Alder Reaction. UCDavis Chem 128A Lab Manual. Retrieved from [Link]

-

Internet Archive. (n.d.). Full text of "Tetrahedron Letters 1989: Vol 30 Index". Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde. TGSC. Retrieved from [Link]

-

ResearchGate. (2018). The Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene (DMB) and acrolein produces 3,4-dimethyl-~3-tetrahydro-benzaldehyde?. Retrieved from [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

-

SciSpace. (n.d.). Tetrahedron Letters. Retrieved from [Link]

-

Chegg. (n.d.). Reaction of isoprene (2-methyl-1,3-butadiene) with ethyl propenoate. Retrieved from [Link]

-

Transtutors. (2016). The Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene (DMB) and.... Retrieved from [Link]

-

Abdullah, J. A., Ali, O. T., & Al-Jawharji, Y. S. (2008). Synthesis of some cyclohexene derivatives by Diels-Alder reaction. Journal of Education and Science, 21(2), 29-40. Retrieved from [Link]

-

The Pherobase. (n.d.). 1,3,4-Trimethyl-3-cyclohexene-1-carbaldehyde. Retrieved from [Link]

-

Total Organic Chemistry. (2021, January 3). Diels-Alder Reaction | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

-

Beno, B. R., et al. (2013). Computational investigation of the competition between the concerted Diels-Alder reaction and formation of diradicals in reactions of acrylonitrile with nonpolar dienes. The Journal of Organic Chemistry, 78(13), 6437–6443. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7508, 3-Cyclohexene-1-carboxaldehyde. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Diels–Alder reaction between 1,3-cyclohexadiene 4 and crotonaldehyde 5a.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16275, Cyclohexanecarboxaldehyde. PubChem. Retrieved from [Link]

-

Utah Tech University. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

-

Gedge, D. R., & Pattenden, G. (1979). The Diels–Alder reaction of methyl coumalate with isoprene. Journal of the Chemical Society, Chemical Communications, (20), 880. Retrieved from [Link]

-

PubChemLite. (n.d.). 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde. Retrieved from [Link]

-

NIST. (n.d.). 3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction. Retrieved from [Link]

-

Transformation Tutoring. (2020, March 23). Diels-Alder Reaction Practice (with examples). Learn How To Easily Predict Products [Video]. YouTube. Retrieved from [Link]

-

Cole, A. G., et al. (2022). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. ACS medicinal chemistry letters, 13(8), 1211–1217. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5184540, 1-Cyclohexene-1-carboxaldehyde. PubChem. Retrieved from [Link]

-

Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 1-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde, CAS Registry Number 52475-86-2. Food and Chemical Toxicology, 162, 112911. Retrieved from [Link]

-

Stepan, A. F., et al. (2012). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Nature chemistry, 4(10), 842–847. Retrieved from [Link]

Sources

- 1. 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde | C10H16O | CID 38621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl- [webbook.nist.gov]

- 6. 3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl- [webbook.nist.gov]

- 7. 3-Cyclohexene-1-carboxaldehyde(100-50-5) 1H NMR spectrum [chemicalbook.com]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. atc.io [atc.io]

- 10. cactus.utahtech.edu [cactus.utahtech.edu]

1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde molecular structure

An In-Depth Technical Guide to the Molecular Structure of 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde

Abstract

This technical guide provides a comprehensive analysis of 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde (CAS No. 40702-26-9), a significant organooxygen compound.[1][2] Primarily targeting researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delineates the molecule's structural features, physicochemical properties, stereochemistry, and core synthetic pathways. A detailed examination of its spectroscopic signature, including Mass Spectrometry (MS), Infrared (IR), and predictive Nuclear Magnetic Resonance (NMR) analysis, is presented to serve as a definitive reference for its characterization. The guide includes detailed, field-proven protocols for its synthesis via the Diels-Alder reaction and subsequent structural verification. Furthermore, it covers its principal applications in the fragrance industry, alongside essential safety and handling protocols, to ensure a holistic understanding for both research and application contexts.

Introduction

Cyclohexene carboxaldehyde derivatives form a class of organic compounds pivotal to the flavor and fragrance industries and serve as versatile intermediates in organic synthesis.[3] Their unique chemical architecture, characterized by an aldehyde functional group attached to a partially unsaturated six-membered ring, provides a reactive scaffold for creating complex molecules.[3] Within this class, 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde stands out. Its specific substitution pattern imparts distinct organoleptic properties and influences its chemical reactivity. Understanding the precise molecular structure is paramount for predicting its behavior, designing synthetic routes for its analogs, and elucidating any potential biological activity. This guide offers a scientist-centric perspective on the molecule, moving from its fundamental identity to the practical methodologies required for its synthesis and validation.

Molecular Structure and Physicochemical Properties

Nomenclature and Identification

The compound is systematically named 1,3,4-trimethylcyclohex-3-ene-1-carbaldehyde according to IUPAC nomenclature.[1][4] It is widely identified in chemical databases and commerce by its CAS Registry Number.

| Identifier | Value | Source |

| IUPAC Name | 1,3,4-trimethylcyclohex-3-ene-1-carbaldehyde | PubChem[1] |

| CAS Number | 40702-26-9 | NIST[5] |

| Molecular Formula | C₁₀H₁₆O | PubChem[1] |

| Molecular Weight | 152.23 g/mol | NIST[5] |

| InChIKey | HPPUQZZCHCEJEW-UHFFFAOYSA-N | NIST[5] |

Structural Representation and Stereochemistry

The core structure consists of a cyclohexene ring with a double bond between carbons 3 and 4. Three methyl groups are attached at positions 1, 3, and 4, and a carboxaldehyde group is located at position 1. The carbon at position 1 is a quaternary stereocenter, meaning the molecule can exist as a racemic mixture of two enantiomers, (R) and (S), unless a stereospecific synthesis is employed.[4]

Caption: 2D structure of 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde.

Physicochemical Properties

The physical and chemical properties of a molecule are critical for its handling, purification, and application design.

| Property | Value | Notes | Source |

| Boiling Point | 200.8 °C | Estimated at 760 mmHg | The Good Scents Company[6] |

| Flash Point | 66.0 °C (151 °F) | Estimated, TCC | The Good Scents Company[6] |

| logP (o/w) | 2.758 | Estimated | The Good Scents Company[6] |

| Water Solubility | 86.14 mg/L | Estimated at 25 °C | The Good Scents Company[6] |

| Vapor Pressure | 0.318 mmHg | Estimated at 25 °C | The Good Scents Company[6] |

Synthesis and Mechanistic Pathway: The Diels-Alder Reaction

The construction of the substituted cyclohexene ring is efficiently achieved via a [4+2] cycloaddition, known as the Diels-Alder reaction.[7] This powerful reaction forms the six-membered ring and sets up the requisite substitution pattern in a single, often high-yield, step.[8][9]

Mechanistic Rationale

The synthesis involves the reaction of a conjugated diene with a substituted alkene (the dienophile). For 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde, a logical retrosynthetic disconnection points to 2,3-dimethyl-1,3-butadiene as the 4π-electron diene component and crotonaldehyde (2-butenal) as the 2π-electron dienophile component. The reaction is thermally promoted and proceeds through a concerted, cyclic transition state.[9][10] The regiochemistry is dictated by the electronic effects of the substituents on the diene and dienophile.

Caption: Synthetic workflow for the Diels-Alder synthesis.

Experimental Protocol: Representative Synthesis

This protocol is a representative method based on established principles of the Diels-Alder reaction.[9] Researchers should first consult specific literature precedents where available.

Materials:

-

2,3-Dimethyl-1,3-butadiene

-

Crotonaldehyde (freshly distilled)

-

Toluene (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator, vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dimethyl-1,3-butadiene (1.2 equivalents) dissolved in 100 mL of anhydrous toluene.

-

Addition of Dienophile: Slowly add crotonaldehyde (1.0 equivalent) to the stirring solution at room temperature. Causality Note: Slow addition helps to control the initial exotherm of the reaction.

-

Cycloaddition: Heat the reaction mixture to reflux (approx. 110-115 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Causality Note: The bicarbonate wash neutralizes any acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield the final product. Collect the fraction at the appropriate boiling point and pressure. The purity of the final product must be confirmed by spectroscopic analysis.

Spectroscopic Characterization and Structural Verification

Structural confirmation is a self-validating step crucial for scientific integrity. The combination of MS, IR, and NMR spectroscopy provides an unambiguous fingerprint of the molecule.

Caption: Workflow for spectroscopic structural verification.

Mass Spectrometry (GC-MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 152, corresponding to the molecular formula C₁₀H₁₆O.[1][5]

-

Key Fragments: The NIST database shows prominent peaks that can be rationalized by fragmentation pathways.[1]

-

m/z 123: Loss of the aldehyde group (-CHO, 29 Da).

-

m/z 109: Subsequent loss of a methyl group (-CH₃, 15 Da) from the m/z 123 fragment. This is often a very stable fragment and is reported as a high-intensity peak.[1]

-

m/z 67: A common fragment in cyclohexene systems, resulting from a retro-Diels-Alder (rDA) cleavage, corresponding to the ionized diene fragment.

-

| m/z | Relative Intensity | Proposed Fragment | Source |

| 152 | Low | [M]⁺ | NIST[5] |

| 123 | High | [M-CHO]⁺ | NIST[1] |

| 109 | High | [M-CHO-CH₃]⁺ | NIST[1] |

| 67 | High | [C₅H₇]⁺ (rDA fragment) | NIST[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The vapor-phase IR spectrum provides clear diagnostic peaks.[5]

-

~2950-2850 cm⁻¹: Strong C-H stretching vibrations from the methyl and methylene groups.

-

~2720 cm⁻¹: A characteristic, medium C-H stretch for the aldehyde proton.

-

~1725 cm⁻¹: A very strong C=O stretching absorption, definitive for the aldehyde carbonyl group.

-

~1670 cm⁻¹: A medium C=C stretching absorption for the tetrasubstituted double bond in the cyclohexene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

δ ~9.5 ppm (s, 1H): Aldehyde proton (-CHO). The singlet nature is due to the absence of adjacent protons.

-

δ ~2.2-1.8 ppm (m, 4H): Methylene protons (CH₂) on the cyclohexene ring at C2 and C6. These would appear as complex multiplets due to coupling with each other.

-

δ ~1.7 ppm (s, 3H): Methyl protons on the double bond (C4-CH₃).

-

δ ~1.6 ppm (s, 3H): Methyl protons on the double bond (C3-CH₃).

-

δ ~1.1 ppm (s, 3H): Methyl protons at the C1 position. This singlet is characteristic of a methyl group on a quaternary carbon.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

-

δ ~204 ppm: Aldehyde carbonyl carbon (C=O).

-

δ ~128 ppm & ~125 ppm: Alkene carbons (C3 and C4).

-

δ ~45 ppm: Quaternary carbon at C1.

-

δ ~35-25 ppm: Methylene carbons in the ring (C2, C5, C6).

-

δ ~25-18 ppm: Methyl carbons (three distinct signals).

Applications and Biological Relevance

The primary application of 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde is in the fragrance industry .[11] Aldehydes are well-known for contributing powerful and diffusive notes to fragrance compositions.[12] The specific substitution pattern of this molecule gives it a unique olfactory profile, often described in the context of woody, green, or citrus notes, although specific descriptors are proprietary to fragrance houses. It can be used directly or as an intermediate for the synthesis of other aroma chemicals.[3] While some sources suggest it is not for direct fragrance use, this may pertain to specific regulatory contexts or purity grades.[6]

From a drug development perspective, the cyclohexene scaffold is present in numerous natural products and pharmacologically active molecules. While no direct therapeutic applications for this specific aldehyde have been documented, its structure serves as a potential starting point for medicinal chemistry campaigns exploring receptor binding where lipophilic, cyclic moieties are desired.

Safety and Handling

Proper laboratory practice is essential when handling this chemical.

-

GHS Classification: The compound is classified as a skin sensitizer.[1]

-

Hazard Statements: H317: May cause an allergic skin reaction.[1]

-

Precautionary Statements:

-

Handling: Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. The compound is a combustible liquid. Keep away from heat, sparks, and open flames.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde is a well-defined molecule whose structure is readily confirmed through a combination of modern spectroscopic techniques. Its synthesis is rooted in the robust and elegant Diels-Alder reaction, a testament to the power of pericyclic reactions in building molecular complexity. While its current domain of application is firmly within the fragrance sector, the principles outlined in this guide for its synthesis, characterization, and handling provide a solid foundation for any researcher or scientist looking to work with this compound or its structural analogs in broader chemical or biological research.

References

-

PubChem. (n.d.). 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

NIST. (n.d.). 3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

- Al-Amiery, A. A. (2012). Synthesis of some cyclohexene derivatives by Diels-Alder reaction.

-

PubChem. (n.d.). (1R)-1,3,4-trimethylcyclohex-3-ene-1-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde. Retrieved from [Link]

-

NIST. (n.d.). 3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Catalytic asymmetric addition of an in-situ prepared arylzinc to cyclohexanecarboxaldehyde. Retrieved from [Link]

-

Synerzine. (2018). SAFETY DATA SHEET 1,3-Cyclohexadiene-1-carboxaldehyde, 2,6,6-trimethyl-. Retrieved from [Link]

-

Slideshare. (n.d.). Diels-Alder Reaction-For the preparation of cyclohexene. Retrieved from [Link]

-

Transformation Tutoring. (2020). Diels-Alder Reaction Practice (with examples). Learn How To Easily Predict Products. YouTube. Retrieved from [Link]

-

University of Toronto. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). Retrieved from [Link]

- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 3-Cyclohexene-1-carboxaldehyde, 1-ethenyl-, CAS Registry Number 1049017-63-1. Food and Chemical Toxicology, 167.

-

Ashenhurst, J. (2019). The Intramolecular Diels Alder Reaction. Master Organic Chemistry. Retrieved from [Link]

- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, isohexenyl cyclohexenyl carboxaldehyde, CAS registry number 37677-14-8. Food and Chemical Toxicology, 161.

-

The Pherobase. (n.d.). 1,3,4-Trimethyl-3-cyclohexene-1-carbaldehyde (C10H16O). Retrieved from [Link]

- Google Patents. (n.d.). US9453182B1 - Dimethylcyclohexen-als and their use in perfume compositions.

- Google Patents. (n.d.). EP0188719A3 - Process for the preparation of 3-cyclohexene-1-carboxaldehyde.

Sources

- 1. 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde | C10H16O | CID 38621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3,4-TRIMETHYL-3-CYCLOHEXEN-1-CARBOXALDEHYDE CAS#: 40702-26-9 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. (1R)-1,3,4-trimethylcyclohex-3-ene-1-carbaldehyde | C10H16O | CID 57473007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl- [webbook.nist.gov]

- 6. 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde, 40702-26-9 [thegoodscentscompany.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]

- 9. cerritos.edu [cerritos.edu]

- 10. youtube.com [youtube.com]

- 11. The Pherobase Floral Compound: 1,3,4-Trimethyl-3-cyclohexene-1-carbaldehyde (C10H16O) [pherobase.com]

- 12. US9453182B1 - Dimethylcyclohexen-als and their use in perfume compositions - Google Patents [patents.google.com]

- 13. synerzine.com [synerzine.com]

1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde (CAS No: 40702-26-9), an organic compound significant in various chemical syntheses.[1][2] As a Senior Application Scientist, this document is structured to offer researchers, scientists, and drug development professionals a detailed interpretation of the compound's spectral characteristics. We will delve into the causality behind experimental observations in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is grounded in authoritative data and established scientific principles to ensure accuracy and trustworthiness, providing both validated data and the logic behind its interpretation.

Molecular Structure and Key Features

1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde is a monoterpenoid aldehyde with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol .[1] Its structure features a cyclohexene ring substituted with three methyl groups and a carboxaldehyde group. The key structural elements that dictate its spectroscopic behavior are:

-

Aldehyde Group (-CHO): This functional group is characterized by a strong carbonyl (C=O) stretch in the IR spectrum and a highly deshielded proton in the ¹H NMR spectrum.

-

Trisubstituted Alkene (C=C): The double bond within the six-membered ring influences the chemical shifts of nearby protons and carbons.

-

Quaternary Carbon: The carbon atom at position 1 is bonded to a methyl group, the aldehyde group, and two other carbons within the ring, leading to a distinct signal in the ¹³C NMR spectrum.

-

Methyl Groups: The three methyl groups (at positions 1, 3, and 4) will appear as distinct signals in the NMR spectra, with their chemical shifts influenced by their position relative to the double bond and aldehyde group.

Below is a diagram illustrating the molecular structure.

Caption: Structure of 1,3,4-trimethylcyclohex-3-ene-1-carbaldehyde.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key absorptions in the IR spectrum of 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde are directly correlated to its aldehyde and alkene moieties.

Data Summary

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2950-2850 | Strong | C-H (sp³) Stretch | Corresponds to the stretching vibrations of C-H bonds in the methyl and methylene groups of the cyclohexene ring. |

| ~2820 & ~2720 | Medium (often weak) | C-H (Aldehyde) Stretch | These two distinct bands (Fermi doublets) are characteristic of the C-H bond in an aldehyde group. |

| ~1725 | Strong | C=O (Aldehyde) Stretch | A very strong and sharp absorption typical for the carbonyl group of a saturated aliphatic aldehyde. |

| ~1670 | Medium to Weak | C=C (Alkene) Stretch | The stretching vibration of the carbon-carbon double bond within the cyclohexene ring. Its intensity is variable for tetrasubstituted alkenes. |

Note: The data presented is based on typical values for these functional groups and data available from the NIST/EPA Gas-Phase Infrared Database.[2]

Hypothetical Experimental Protocol: Acquiring the IR Spectrum

-

Sample Preparation: A small drop of the neat liquid sample (if liquid at room temperature) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrument Setup: An FTIR spectrometer (e.g., PerkinElmer Spectrum Two) is used. The instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Scan: A background spectrum of the clean salt plates is collected. This is crucial to subtract any signals not originating from the sample.

-

Sample Scan: The prepared sample is placed in the spectrometer's sample holder, and the spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final IR spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will show distinct signals for the aldehyde proton, the methylene protons, and the three methyl groups.

Predicted Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.4 - 9.8 | Singlet (s) | 1H | Aldehyde H (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen and the magnetic anisotropy of the C=O bond. It has no adjacent protons, hence it appears as a singlet. |

| ~5.3 - 5.5 | Broad Singlet or Multiplet | 1H | Olefinic H (on C3) | This proton is attached to the C=C double bond, placing it in the typical alkene region. Coupling to adjacent methylene protons may broaden the signal. |

| ~1.9 - 2.2 | Multiplet (m) | 4H | Allylic & Ring CH₂ | Protons on carbons adjacent to the double bond (allylic) and other ring methylene protons. They will show complex splitting patterns due to coupling with each other. |

| ~1.6 - 1.7 | Singlet (s) | 6H | Methyl H (on C3 & C4) | The two methyl groups attached to the double bond are in similar electronic environments and may appear as a single signal or two closely spaced singlets. |

| ~1.0 - 1.1 | Singlet (s) | 3H | Methyl H (on C1) | The methyl group on the quaternary carbon (C1) is shielded relative to the vinylic methyls and appears as a singlet as there are no adjacent protons. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule, assuming no accidental equivalence.

Predicted Data Summary

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | | ~200 - 205 | Carbonyl | C=O (Aldehyde) | The carbonyl carbon of an aldehyde is highly deshielded and appears far downfield. | | ~130 - 135 | Alkene | C4 (quaternary) | The substituted carbon of the C=C bond appears in the characteristic alkene region. | | ~120 - 125 | Alkene | C3 (methine) | The other carbon of the C=C bond, also in the alkene region. | | ~45 - 50 | Quaternary | C1 | The quaternary carbon bonded to the aldehyde and a methyl group. | | ~30 - 40 | Methylene | Ring CH₂ | The sp³-hybridized methylene carbons of the cyclohexene ring. | | ~20 - 25 | Methyl | CH₃ (on C3 & C4) | The methyl carbons attached to the double bond. | | ~15 - 20 | Methyl | CH₃ (on C1) | The methyl carbon on the quaternary center, typically appearing slightly more upfield. |

Hypothetical Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance) is used. The instrument is tuned and the magnetic field is shimmed to optimize homogeneity.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the collection of 8-16 scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum, which results in all signals appearing as singlets. Due to the lower natural abundance of ¹³C, many more scans (e.g., 512 or more) and a longer relaxation delay are required.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer software. Chemical shifts are referenced to the TMS signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde, electron ionization (EI) is a common method.

Data Summary

The NIST Mass Spectrometry Data Center provides GC-MS data for this compound.[1][3]

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment | Rationale |

| 152 | Moderate | [M]⁺ | The molecular ion peak, corresponding to the intact molecule. |

| 123 | High | [M - CHO]⁺ | Loss of the aldehyde group (29 Da) is a common fragmentation pathway for aldehydes. |

| 109 | High | [C₈H₁₃]⁺ | Likely resulting from a subsequent loss of a methyl group or rearrangement. |

| 95 | High | [C₇H₁₁]⁺ | A common fragment in cyclohexene systems, potentially from a retro-Diels-Alder reaction. |

Key Fragmentation Pathway: Retro-Diels-Alder

A characteristic fragmentation for cyclohexene derivatives is the retro-Diels-Alder reaction. This pathway involves the cleavage of the ring, which can help confirm the core structure.

Caption: Proposed key fragmentation pathways for the molecular ion.

Hypothetical Experimental Protocol: Acquiring GC-MS Data

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 100 µg/mL.

-

Instrument Setup: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used. A capillary column suitable for separating terpenes (e.g., DB-5ms) is installed. The GC oven temperature is programmed to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) to ensure separation of the analyte from any impurities. The MS is set to scan a mass range of m/z 40-400.

-

Injection: 1 µL of the sample is injected into the hot GC inlet, where it is vaporized and swept onto the column by the carrier gas (usually helium).

-

Separation & Detection: The compound travels through the GC column and elutes at a specific retention time. It then enters the MS ion source (typically using 70 eV electron ionization), where it is fragmented and detected.

-

Data Analysis: The resulting mass spectrum at the compound's retention time is analyzed. The molecular ion is identified, and the fragmentation pattern is compared against spectral libraries (like NIST) and known fragmentation rules to confirm the structure.[3]

Safety and Handling

Based on the Globally Harmonized System (GHS) classification, 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde is associated with certain hazards.[1]

-

Hazard Statements: H317 (May cause an allergic skin reaction).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P333+P313 (If skin irritation or rash occurs: Get medical advice/attention).[1]

Users should always consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

Conclusion

The spectroscopic profile of 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde is well-defined by the combination of its core functional groups. IR spectroscopy confirms the presence of the key aldehyde and alkene moieties. NMR spectroscopy, even when predicted, provides a clear roadmap for identifying the unique proton and carbon environments. Finally, mass spectrometry validates the molecular weight and offers confirmatory structural evidence through predictable fragmentation patterns, such as the loss of the aldehyde group and retro-Diels-Alder reactions. Together, these techniques provide a self-validating system for the unambiguous identification and characterization of this compound.

References

- Vertex AI Search.

-

PubChem. (n.d.). 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

NIST. (2025). 3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved January 7, 2026, from [Link]

-

NIST. (1990). Mass spectrum (electron ionization) of 3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl-. National Institute of Standards and Technology. Retrieved January 7, 2026, from [Link]

Sources

Infrared spectrum of 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde

An In-depth Technical Guide to the Infrared Spectrum of 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde

Authored by: A Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde (C₁₀H₁₆O). As a molecule incorporating an aldehyde, a trisubstituted alkene within a cyclohexene ring, and various alkyl groups, its IR spectrum presents a unique vibrational signature. This document delves into the theoretical prediction of absorption bands based on molecular structure, a detailed analysis of an experimental spectrum, and a validated protocol for acquiring high-quality spectral data. The causality behind spectral features and experimental design is emphasized to provide actionable insights for professionals in chemical analysis and synthesis.

Introduction: The Vibrational Signature of a Complex Aldehyde

1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde is an organic compound featuring a six-membered ring with a notable degree of substitution.[1][2] Its structure, containing a reactive aldehyde group and a carbon-carbon double bond, makes it a molecule of interest in synthetic chemistry and fragrance science.

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[3] By measuring the absorption of infrared radiation at specific frequencies, we can identify the functional groups present in a sample, making it a primary tool for structural elucidation and quality control. For a molecule like 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde, IR spectroscopy provides a rapid and non-destructive method to confirm the integrity of its key chemical features: the carbonyl group, the alkene bond, and the surrounding saturated hydrocarbon framework.

This guide will first deconstruct the molecule's structure to predict its characteristic IR absorptions. It will then correlate these predictions with experimental data, providing a full interpretation of the spectrum. Finally, a robust experimental workflow is presented, ensuring that researchers can reliably reproduce and validate these findings.

Molecular Structure and Predicted Vibrational Modes

The key to interpreting an IR spectrum lies in understanding how the constituent functional groups of a molecule vibrate. The structure of 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde contains three distinct regions, each with its own set of characteristic vibrational frequencies.

-

The Aldehyde Group (-CHO): This is arguably the most prominent feature.

-

C=O Stretch: The carbonyl (C=O) double bond stretch is one of the most intense and reliable absorptions in IR spectroscopy.[4] For a saturated aliphatic aldehyde, where the carbonyl is not in conjugation with a π-system, this strong band is expected to appear in the 1740-1720 cm⁻¹ region.[3][5]

-

Aldehydic C-H Stretch: A unique and highly diagnostic feature of aldehydes is the stretching vibration of the hydrogen atom attached to the carbonyl carbon (O=C-H). This typically gives rise to two weak or moderate bands, often seen between 2830-2695 cm⁻¹.[3][5] The band near 2720 cm⁻¹ is particularly useful for distinguishing aldehydes from other carbonyl-containing compounds.[6]

-

-

The Alkene Group (-C=C-): The trisubstituted double bond within the cyclohexene ring also has characteristic absorptions.

-

C=C Stretch: The stretching of the carbon-carbon double bond in alkenes typically appears in the 1680-1640 cm⁻¹ range.[7] For trisubstituted alkenes, this peak is expected between 1680 and 1660 cm⁻¹.[8] The intensity of this peak can be variable and is sometimes weak.

-

Vinylic C-H Stretch: The stretching of C-H bonds where the carbon is part of the double bond (=C-H) occurs at higher frequencies than their alkane counterparts. This absorption is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[7][9]

-

-

The Saturated Alkyl Framework (C-H bonds): The molecule is rich in sp³-hybridized carbons from the cyclohexene ring and the methyl groups.

-

C-H Stretch: Strong absorption bands from the stretching of C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups are expected in the 3000-2850 cm⁻¹ range.[9]

-

C-H Bending: In the fingerprint region (<1500 cm⁻¹), characteristic bending vibrations (deformations) for methyl and methylene groups will be present, typically around 1465 cm⁻¹ and 1375 cm⁻¹.[7]

-

Spectral Analysis and Band Assignment

The gas-phase infrared spectrum of 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde available from the NIST Chemistry WebBook serves as our reference for analysis.[2] The observed absorption bands are assigned below, correlating directly with the predicted vibrational modes.

| Observed Wavenumber (cm⁻¹) | Predicted Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~2960, 2925, 2870 | 3000-2850 | Strong | C-H Asymmetric & Symmetric Stretch | Alkyl (CH₃, CH₂) |

| ~2720 | 2830-2695 | Weak/Moderate | C-H Stretch (Fermi Resonance) | Aldehyde (O=C-H) |

| ~1730 | 1740-1720 | Strong, Sharp | C=O Stretch | Aldehyde (-CHO) |

| Not distinctly observed | 1680-1660 | Weak/Variable | C=C Stretch | Trisubstituted Alkene |

| ~1450 | ~1465 | Moderate | C-H Bending (Scissoring) | Methylene (-CH₂) |

| ~1375 | ~1375 | Moderate | C-H Bending (Symmetric) | Methyl (-CH₃) |

Causality and Interpretation:

-

The most intense and unambiguous peak is the C=O stretch around 1730 cm⁻¹ . Its position confirms that the aldehyde is not conjugated with the C=C double bond, as conjugation would lower the frequency to near 1705 cm⁻¹.[10][11]

-

The presence of a distinct, albeit weaker, peak around 2720 cm⁻¹ is a classic hallmark of an aldehyde's C-H stretch and provides definitive evidence for this functional group.[3][5] It often appears as a shoulder to the left of the much stronger alkyl C-H stretches.

-

The strong, complex absorptions between 3000-2850 cm⁻¹ are characteristic of the numerous sp³ C-H bonds within the molecule's alkyl framework.[9]

-

The C=C stretching vibration for the trisubstituted alkene is expected to be weak and may be difficult to resolve or is potentially obscured by other bands in the spectrum. Tetrasubstituted and some trisubstituted alkenes are known to have weak or absent C=C stretching peaks.[8] The absence of a strong peak in the 1680-1660 cm⁻¹ region does not rule out the presence of the double bond, which is confirmed by other spectroscopic methods.

Diagram: Molecular Structure and Key IR Vibrations

The following diagram illustrates the direct relationship between the structural components of 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde and their corresponding infrared absorption frequencies.

Caption: Correlation of molecular functional groups with their IR spectral regions.

Experimental Protocol: ATR-FTIR Spectroscopy

This protocol describes a self-validating system for acquiring a high-fidelity IR spectrum of a liquid sample like 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Rationale: ATR-FTIR is the method of choice for liquid samples due to its minimal sample preparation, high reproducibility, and ease of cleaning. The technique relies on the total internal reflection of an IR beam within a high-refractive-index crystal (e.g., diamond or zinc selenide), creating an evanescent wave that penetrates a small distance into the sample placed on its surface.

Step-by-Step Methodology:

-

Instrument Preparation and Verification:

-

Action: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically >30 minutes).

-

Causality: A stable instrument temperature minimizes drift in the interferometer and detector, ensuring baseline stability and wavenumber accuracy.

-

Action: Verify the cleanliness of the ATR crystal by running a "check background" or "cleanliness test" as per the instrument's software. The resulting spectrum should be a flat line with no significant absorptions, particularly in the water (3700-3000 cm⁻¹) and CO₂ (~2360 cm⁻¹) regions.

-

Causality: A clean crystal is paramount to prevent spectral contamination from previous samples or cleaning solvents.

-

-

Background Spectrum Acquisition:

-

Action: With the clean, empty ATR crystal in place, acquire a background spectrum. This typically involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Causality: The background scan measures the spectral signature of the ambient environment (atmospheric water and CO₂) and the instrument itself. This spectrum is automatically subtracted from the sample spectrum, isolating the molecular absorptions of the analyte. This step is the most critical for ensuring data integrity.

-

-

Sample Application:

-

Action: Using a clean pipette, place a single drop of 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

-

Causality: Complete coverage ensures sufficient interaction between the sample and the evanescent wave, maximizing signal intensity and producing a representative spectrum.

-

-

Sample Spectrum Acquisition:

-

Action: Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

-

Causality: Using identical acquisition parameters for both background and sample scans is essential for accurate spectral subtraction and prevents the introduction of artifacts. Averaging multiple scans significantly improves the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

Action: After acquisition, the software will display the final, background-corrected absorbance spectrum. If necessary, apply an automated baseline correction to ensure all peaks originate from a flat baseline of zero absorbance.

-

Causality: Baseline correction removes any broad, rolling features that may arise from scattering or instrumental effects, allowing for accurate peak identification.

-

Action: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) using a soft, non-abrasive wipe. Verify cleanliness by running another check background.

-

Causality: Prevents cross-contamination of subsequent samples, ensuring the trustworthiness of future analyses.

-

Conclusion

The infrared spectrum of 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde is a textbook example of how vibrational spectroscopy can be used for definitive functional group identification. The strong carbonyl absorption at ~1730 cm⁻¹, coupled with the diagnostic aldehydic C-H stretch near 2720 cm⁻¹, unambiguously confirms the presence of a saturated aldehyde. Concurrently, the strong sp³ C-H stretching bands below 3000 cm⁻¹ verify the extensive alkyl framework. By understanding the correlation between molecular structure and vibrational energy, researchers can confidently use IR spectroscopy to verify the synthesis and purity of this and structurally related compounds.

References

-

University of California, Los Angeles. "IR Spectroscopy Tutorial: Aldehydes." Available at: [Link]

-

Chemistry LibreTexts. "19.14: Spectroscopy of Aldehydes and Ketones." Available at: [Link]

-

Chemistry LibreTexts. "9.3: Spectroscopic Properties of Aldehydes and Ketones." Available at: [Link]

-

Berkeley Learning Hub. "Aldehyde IR Spectroscopy." Available at: [Link]

-

University of Wisconsin-Platteville. "Table of Characteristic IR Absorptions." Available at: [Link]

-

PubChem. "1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde." National Center for Biotechnology Information. Available at: [Link]

-

NIST Chemistry WebBook. "3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl-." National Institute of Standards and Technology. Available at: [Link]

-

B. C. Smith. "The Infrared Spectroscopy of Alkenes." Spectroscopy, vol. 31, no. 11, 2016, pp. 34-37. Available at: [Link]

-

Scribd. "Characteristic Stretching Frequencies." Available at: [Link]

-

PubChemLite. "1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde." Available at: [Link]

-

B. C. Smith. "The C=O Bond, Part II: Aldehydes." Spectroscopy, vol. 32, no. 11, 2017, pp. 28-32. Available at: [Link]

-

SlidePlayer. "Carbonyl - compounds - IR - spectroscopy." Available at: [Link]

-

Química Organica.org. "IR spectrum: Aldehydes." Available at: [Link]

-

PubChem. "(1R)-1,3,4-trimethylcyclohex-3-ene-1-carbaldehyde." National Center for Biotechnology Information. Available at: [Link]

-

University of California, Los Angeles. "IR Spectroscopy Tutorial: Alkenes." Available at: [Link]

-

Chemistry LibreTexts. "11.5: Infrared Spectra of Some Common Functional Groups." Available at: [Link]

-

University of California, Los Angeles. "IR Spectroscopy Tutorial: Ketones." Available at: [Link]

-

W. W. Norton & Company. "19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition." Available at: [Link]

-

Doc Brown's Chemistry. "Infrared spectrum of cyclohexene." Available at: [Link]

-

Oregon State University. "Spectroscopy of Aldehydes and Ketones." Available at: [Link]

-

Chemistry LibreTexts. "11.5: Infrared Spectra of Some Common Functional Groups." Available at: [Link]

-

Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." Available at: [Link]

-

SlideShare. "The features of IR spectrum." Available at: [Link]

-

Chad's Prep. "14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry." YouTube. Available at: [Link]

-

B. C. Smith. "The Carbonyl Group, Part I: Introduction." Spectroscopy, vol. 32, no. 9, 2017, pp. 14-21. Available at: [Link]

Sources

- 1. 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde | C10H16O | CID 38621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl- [webbook.nist.gov]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the NMR Analysis of Substituted Cyclohexene Carboxaldehydes

Abstract

Substituted cyclohexene carboxaldehydes are a pivotal class of organic compounds, frequently encountered as key intermediates in natural product synthesis and drug development. Their inherent structural complexity, characterized by a flexible six-membered ring, multiple stereocenters, and the presence of both alkene and aldehyde functionalities, necessitates a robust and multifaceted analytical approach for unambiguous structural elucidation. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as the cornerstone technique for the complete characterization of these molecules. We will delve into the theoretical underpinnings and practical applications of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments. Through a systematic, causality-driven narrative, this guide will illuminate the logic behind experimental choices, data interpretation, and the synergistic use of various NMR techniques to confidently assign the constitution, configuration, and conformation of substituted cyclohexene carboxaldehydes.

Introduction: The Structural Challenge and the NMR Solution

The biological activity and physicochemical properties of substituted cyclohexene carboxaldehydes are intrinsically linked to their three-dimensional structure. The presence of substituents on the cyclohexene ring introduces chirality, and the conformational flexibility of the ring itself can lead to a complex mixture of isomers. Furthermore, the relative stereochemistry of the substituents and the aldehyde group dictates the overall molecular shape, which is a critical determinant in molecular recognition processes such as enzyme-substrate binding.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the comprehensive structural analysis of these molecules in solution.[1] Its ability to provide a detailed map of atomic connectivity and spatial relationships is unparalleled.[1] Through a suite of well-established experiments, NMR allows for the systematic assignment of every proton and carbon atom within the molecule, the determination of through-bond connectivities, and the elucidation of through-space proximities, which are crucial for defining stereochemistry and conformational preferences.[1]

This guide will systematically walk through the essential NMR experiments, providing not just the "how" but, more importantly, the "why" behind each step of the analysis.

Foundational Analysis: 1D NMR Spectroscopy

The starting point for any NMR analysis is the acquisition of one-dimensional ¹H and ¹³C NMR spectra. These experiments provide the fundamental chemical shift and coupling constant information that forms the basis for all subsequent 2D NMR analysis.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum provides a wealth of information regarding the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin splitting).

Key Chemical Shift Regions for Substituted Cyclohexene Carboxaldehydes:

| Proton Type | Typical Chemical Shift (δ, ppm) | Rationale |

| Aldehydic Proton (-CHO) | 9.0 - 10.0 | Highly deshielded due to the strong electron-withdrawing effect and magnetic anisotropy of the carbonyl group.[2] |

| Vinylic Protons (=CH-) | 5.5 - 6.5 | Deshielded by the π-electron system of the double bond. The exact shift is influenced by substituents on the double bond.[3][4] |

| Allylic Protons (-CH-C=C) | 2.0 - 2.5 | Moderately deshielded due to their proximity to the double bond.[3] |

| Protons α to the Aldehyde | 2.2 - 2.7 | Deshielded by the electron-withdrawing carbonyl group. |